molecular formula C11H10BrN B8386527 6-(1-Bromoethyl)-quinoline

6-(1-Bromoethyl)-quinoline

Cat. No. B8386527
M. Wt: 236.11 g/mol
InChI Key: OJRNQPVTMQEBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06921821B2

Procedure details

To a solution of 1-quinolin-6-yl-ethanol (0.4 g, 2.3 mmol) in dry CH2Cl2 (20 mL) was added PBr3 (0.22 mL, 2.3 mmol). The reaction mixture was allowed to stir at room temperature for 12 h, and then was treated slowly with a saturated solution of NaHCO3 (100 mL) until basic. The CH2Cl2 layer was removed, product was extracted from the aqueous layer with ethyl acetate (100 mL), and the combined organic layers were dried over MgSO4, filtered and concentrated in vacuo to afford 0.4 g (72%) of a pale yellow oil. 1H NMR (300 MHz, CDCl3) δ ppm 8.89-8.96 (m, 1H), 8.11-8.20 (m, 2H), 7.82-7.89 (m, 2H), 7.41-7.49 (m, 1H), 5.39 (dt, 1H), 2.15 (d, 3H).
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][C:7]([CH:11](O)[CH3:12])=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.P(Br)(Br)[Br:15].C([O-])(O)=O.[Na+]>C(Cl)Cl>[Br:15][CH:11]([C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[N:1]=[CH:2][CH:3]=[CH:4]2)[CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
N1=CC=CC2=CC(=CC=C12)C(C)O
Name
Quantity
0.22 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The CH2Cl2 layer was removed
EXTRACTION
Type
EXTRACTION
Details
product was extracted from the aqueous layer with ethyl acetate (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC(C)C=1C=C2C=CC=NC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.